3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 77640-03-0
VCID: VC20756202
InChI: InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3
SMILES: CN1C=CC=C1C(=O)CC#N
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

CAS No.: 77640-03-0

Cat. No.: VC20756202

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile - 77640-03-0

CAS No. 77640-03-0
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3
Standard InChI Key LJGLZWHJQFTJSS-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(=O)CC#N
Canonical SMILES CN1C=CC=C1C(=O)CC#N

3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a chemical compound with diverse applications, primarily in the synthesis of complex organic molecules . It is used as a reagent in the preparation of tetrahydropyrido[2,3-d]pyrimidines, which are bioactive compounds with a range of biological properties .

Basic Information and Identifiers

PropertyValue
IUPAC NameNot found in the search results.
Synonyms3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile, 2-Cyanoacetyl-N-methylpyrrole, 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropionitrile
Molecular FormulaC8H8N2O
Molecular Weight148.17 g/mol
CAS Registry Number77640-03-0
MDL NumberMFCD01569984
Other IdentifiersDTXSID50380400

Hazard Information

  • Harmful if swallowed

  • Harmful in contact with skin

Synthesis and Chemical Reactions

3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is used in the synthesis of tetrahydropyrido[2,3-d]pyrimidines via a one-pot condensation reaction . This reaction involves aryl aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and a catalyst such as MIL-125(Ti)-N(CH2PO3H2)2 .

The preparation of tetrahydropyrido[2,3-d]pyrimidine is achieved via a vinylogous anomeric based oxidation mechanism, resulting in high yield and short reaction time .

General Procedure for the Synthesis of Tetrahydropyrido[2,3-d]pyrimidines:

  • Mix aryl aldehydes (1 mmol), 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1 mmol, 0.155 g), 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (1 mmol, 0.148 g), and MIL-125(Ti)-N(CH2PO3H2)2 (10 mg) in a 25 mL round-bottom flask.

  • Stir the mixture at 100 °C under solvent-free conditions.

  • Monitor the reaction's completion using TLC.

Spectral Data of a Derivative

An example derivative, 5-(4-Chlorophenyl)-1,3-dimethyl-7-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-1,2,3,4 tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (A1), exhibits the following spectral characteristics :

  • Appearance: Yellow solid

  • Melting Point: 248–250 °C

  • FT-IR (KBr, cm-1): 3113, 2998, 2949, 2219, 1709, 1663

  • 1H NMR (400 MHz, DMSO-d6) δ ppm: 7.56 (d, J = 8.5 Hz, 2H), 7.37 (d, J = 8.5 Hz, 2H), 7.25 (t, J = 1.6 Hz, 1H), 7.20 (dd, J = 4.1, 1.6 Hz, 1H), 6.26 (dd, J = 4.1, 2.5 Hz, 1H), 4.01 (s, 3H), 3.65 (s, 3H), 3.16 (s, 3H)

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Regulatory Information

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